molecular formula C13H17NO4 B5212357 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate

2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate

Cat. No. B5212357
M. Wt: 251.28 g/mol
InChI Key: HTAGMOFPOLPIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate, also known as procaine, is a local anesthetic drug that was first synthesized in 1905. It is commonly used in medical procedures such as dental work, minor surgery, and diagnostic procedures. Procaine is a member of the amino ester group of local anesthetics and is widely used due to its low toxicity and low allergenic potential.

Mechanism of Action

Procaine works by blocking the transmission of nerve impulses, thereby reducing the sensation of pain. It does this by inhibiting the influx of sodium ions into nerve cells, which is necessary for the initiation and propagation of nerve impulses. Procaine also has a vasodilatory effect, which can help to increase blood flow to the affected area and reduce inflammation.
Biochemical and Physiological Effects:
Procaine has been shown to have a number of biochemical and physiological effects. It can reduce the release of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Procaine can also increase the production of anti-inflammatory cytokines, such as interleukin-10, which can help to reduce inflammation.

Advantages and Limitations for Lab Experiments

Procaine has several advantages for use in lab experiments. It is relatively inexpensive and widely available. It also has a low toxicity and low allergenic potential, which makes it a safer option compared to other local anesthetics. However, 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate has a relatively short duration of action, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate. One area of interest is in the development of new formulations of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate that can enhance its therapeutic effects. Another area of research is in the use of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate in combination with other drugs to treat various conditions. Additionally, there is potential for the use of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully explore the potential therapeutic applications of 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate.
Conclusion:
In conclusion, 2-(diethylamino)-2-oxoethyl 4-hydroxybenzoate is a widely used local anesthetic drug that has been extensively studied in scientific research. Its low toxicity and low allergenic potential make it a safer option compared to other local anesthetics. Procaine has potential therapeutic applications in the treatment of pain, inflammation, and other conditions. Further research is needed to fully explore the potential of this drug and to develop new formulations that can enhance its therapeutic effects.

Scientific Research Applications

Procaine has been extensively studied in scientific research for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. Procaine has been shown to be effective in reducing pain and inflammation in various animal models. It has also been used in combination with other drugs to enhance their therapeutic effects.

properties

IUPAC Name

[2-(diethylamino)-2-oxoethyl] 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-14(4-2)12(16)9-18-13(17)10-5-7-11(15)8-6-10/h5-8,15H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAGMOFPOLPIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Diethylamino)-2-oxoethyl] 4-hydroxybenzoate

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxybenzoic acid (1.38 g, 0.01 mol), 2-chloro-N,N-diethylacetamide (1.4 g, 0.01 mol) triethylamine (1.44 ml. 0.01 mol) and sodium iodide (150 mg, 0.001 mol) in N,N-dimethylformamide (6 ml) was stirred at room temperature for 18 h. Water (100 ml) was added and the mixture allowed to stand at 4° C. for 5 h. The title compound was isolated by filtration, washed with water and recrystallized from ethanol-water to give 1.8 g. Mp 148°-149° C.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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